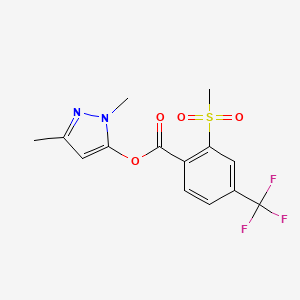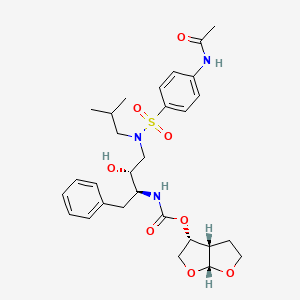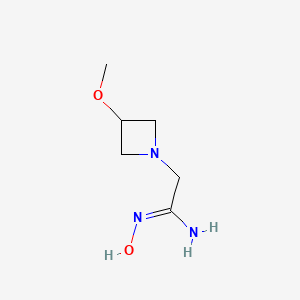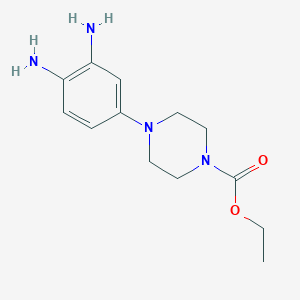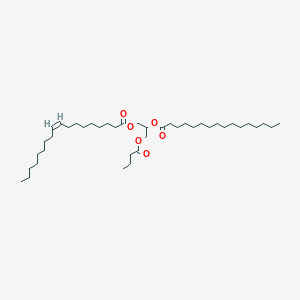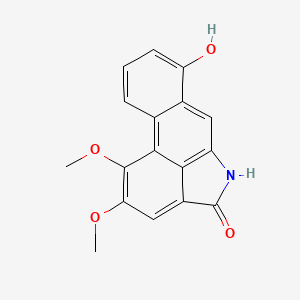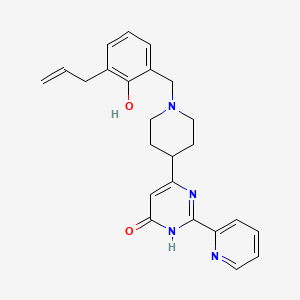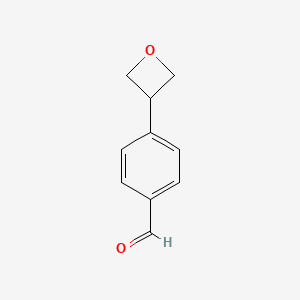
4-(3-Oxetanyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Oxetanyl)benzaldehyde is an organic compound with the molecular formula C10H10O2. It features a benzaldehyde moiety substituted with an oxetane ring at the para position. This compound is useful in organic synthesis and serves as a building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxetanyl)benzaldehyde typically involves the formation of the oxetane ring followed by its attachment to the benzaldehyde moiety. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light . Another approach involves the cyclization of preformed oxetane-containing building blocks .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are applicable. The use of catalysts and advanced techniques like microwave-assisted synthesis can enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Oxetanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxetane ring can undergo ring-opening reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic conditions.
Reduction: NaBH4, LiAlH4 in anhydrous conditions.
Substitution: Acidic or basic conditions for ring-opening reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Oxetanyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its role in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Oxetanyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde group and the oxetane ring. The aldehyde group can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions, leading to various functionalized products . These reactions are facilitated by the compound’s ability to form stable intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: Lacks the oxetane ring, making it less versatile in certain synthetic applications.
4-(2-Oxetanyl)benzaldehyde: Similar structure but with the oxetane ring at a different position, leading to different reactivity and applications.
Oxetan-3-one: Contains the oxetane ring but lacks the benzaldehyde moiety, used in different synthetic contexts.
Uniqueness
4-(3-Oxetanyl)benzaldehyde is unique due to the combination of the benzaldehyde moiety and the oxetane ring, providing a versatile platform for various chemical transformations and applications in multiple fields .
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
4-(oxetan-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H10O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-5,10H,6-7H2 |
InChI-Schlüssel |
YYDLLYLFFQEWSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)

